molecular formula C27H26ClN3O3 B2388745 1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 874637-41-9

1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2388745
CAS RN: 874637-41-9
M. Wt: 475.97
InChI Key: ABNVCNHLHLNVRH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Research has explored the synthesis of complex heterocyclic compounds, including those with benzimidazole derivatives, highlighting their potential in creating novel chemical entities with significant biological activities. For instance, Abe et al. (1990) detailed the synthesis of cyclohepta[b]pyrrolo[1,2-a]benzimidazole derivatives, demonstrating the versatility of benzimidazole chemistry in generating antiaromatic systems and potential pharmacological scaffolds Abe, Ishikawa, Hayashi, & Miura, 1990.

Molecular Stabilities and Conformational Analyses

  • Karayel (2021) conducted a study on benzimidazole derivatives, including molecular docking studies, to understand their mechanism behind anticancer properties. This research highlights the importance of molecular stability and conformational analysis in designing molecules with potential therapeutic benefits Karayel, 2021.

Potential Anticancer and Antimicrobial Applications

  • Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, elucidating their structures and potential as anticancer compounds through various physico-chemical techniques and cytotoxicity assessments Ghani & Mansour, 2011.

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-15-20(11-12-21(18)28)31-17-19(16-26(31)32)27-29-22-7-3-4-8-23(22)30(27)13-14-34-25-10-6-5-9-24(25)33-2/h3-12,15,19H,13-14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNVCNHLHLNVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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